molecular formula C12H12N2O3 B1297334 (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid CAS No. 298682-27-6

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid

Cat. No.: B1297334
CAS No.: 298682-27-6
M. Wt: 232.23 g/mol
InChI Key: XMXGZKRVENSZAK-UHFFFAOYSA-N
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Description

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid is an organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid typically involves the reaction of phthalic anhydride with ethylamine to form an intermediate, which is then subjected to further reactions to introduce the acetic acid moiety. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like crystallization and purification to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Ethyl-1-oxo-1H-phthalazin-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride

Properties

IUPAC Name

2-(4-ethyl-1-oxophthalazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-10-8-5-3-4-6-9(8)12(17)14(13-10)7-11(15)16/h3-6H,2,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXGZKRVENSZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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